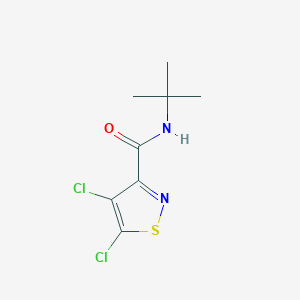![molecular formula C22H19NO3 B5741370 4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)
4-[(2-biphenylylamino)carbonyl]phenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-biphenylylamino)carbonyl]phenyl propionate, also known as BPAP, is a chemical compound that has been studied for its potential use as a treatment for various neurological disorders. BPAP has been found to have unique properties that make it a promising candidate for further research.
Wirkmechanismus
4-[(2-biphenylylamino)carbonyl]phenyl propionate is believed to work by increasing the levels of dopamine and other neurotransmitters in the brain. It has been found to bind to and activate dopamine receptors, leading to increased dopamine release. This mechanism of action is similar to that of other drugs used to treat Parkinson's disease.
Biochemical and Physiological Effects:
4-[(2-biphenylylamino)carbonyl]phenyl propionate has been found to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine and other neurotransmitters in the brain, as well as to improve cognitive function and motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(2-biphenylylamino)carbonyl]phenyl propionate as a research tool is that it has been found to have neuroprotective effects and to improve cognitive function in animal models. This makes it a promising candidate for further research into the treatment of neurological disorders. However, one limitation is that the synthesis of 4-[(2-biphenylylamino)carbonyl]phenyl propionate can be complex and time-consuming, which may make it difficult to produce in large quantities for use in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-[(2-biphenylylamino)carbonyl]phenyl propionate. One area of interest is the potential use of 4-[(2-biphenylylamino)carbonyl]phenyl propionate in the treatment of Parkinson's disease. Another area of interest is the potential use of 4-[(2-biphenylylamino)carbonyl]phenyl propionate in the treatment of depression and other mood disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-[(2-biphenylylamino)carbonyl]phenyl propionate and to identify any potential side effects or limitations of its use.
Synthesemethoden
4-[(2-biphenylylamino)carbonyl]phenyl propionate can be synthesized through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 4-aminobenzophenone with 2-bromobiphenyl, followed by the reaction of the resulting product with propionic anhydride.
Wissenschaftliche Forschungsanwendungen
4-[(2-biphenylylamino)carbonyl]phenyl propionate has been studied for its potential use in treating a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. It has been found to have neuroprotective effects and to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
[4-[(2-phenylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-21(24)26-18-14-12-17(13-15-18)22(25)23-20-11-7-6-10-19(20)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCORAUQKNCBJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Biphenyl-2-ylcarbamoyl)phenyl propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)



![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)





![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)